N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide often involves complex reactions, including Rhodium(iii)-catalyzed chemodivergent annulations and directed metalation processes. For instance, Xu et al. (2018) described Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, showcasing the intricate synthesis processes involved in creating similar compounds (Xu, Zheng, Yang, & Li, 2018).
Molecular Structure Analysis
The molecular structure of compounds like N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide has been extensively studied. Karabulut et al. (2014) investigated the influence of intermolecular interactions on the molecular geometry of similar compounds, highlighting the impact of dimerization and crystal packing on molecular structure (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds can vary widely. The Rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride is an example of a reaction that showcases the compound's reactivity and potential for creating new sulfonyl fluoride scaffolds (Wang, Li, Leng, Bukhari, & Qin, 2018).
Physical Properties Analysis
The physical properties, including molar refraction and polarizability, of related compounds provide insights into their behavior in different environments. Sawale et al. (2016) discussed the molar refraction and polarizability of an antiemetic drug, indicating the significance of such properties in understanding the compound's physical characteristics (Sawale, Kalyankar, George, & Deosarkar, 2016).
Chemical Properties Analysis
The chemical properties analysis often involves exploring the compound's reactivity and stability under various conditions. The use of Diethylaminosulfur Trifluoride in the efficient synthesis of related compounds, as detailed by Mukherjee (1990), underscores the innovative approaches to enhancing the compound's chemical properties and reactivity (Mukherjee, 1990).
Scientific Research Applications
Transformation and Metabolism Studies
Studies have focused on understanding the transformation and metabolism of related compounds in biological systems. For example, research on metoclopramide, a compound with structural similarities to N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide, revealed several transformation products in the urine of rabbits, indicating the complexity of drug metabolism and the importance of identifying metabolites for pharmacokinetics and toxicity assessments T. Arita, R. Hori, K. Ito, K. Ichikawa, T. Uesugi, 1970.
Chemical Synthesis and Catalysis
Chemodivergent and redox-neutral annulations involving compounds similar to N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide have been achieved via Rh(III)-catalyzed C-H activation. This demonstrates the compound's potential in synthetic chemistry, where it may serve as a precursor or intermediate in the synthesis of more complex molecules Youwei Xu, G. Zheng, Xifa Yang, Xingwei Li, 2018.
Pharmacological Probes and Receptor Studies
Research has also explored derivatives of N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide as pharmacological probes. For instance, studies on sigma-2 receptors utilized benzamide analogs to evaluate binding affinity, offering insights into the receptor's role in diseases and potential therapeutic targets Jinbin Xu, Z. Tu, L. Jones, S. Vangveravong, K. Wheeler, R. Mach, 2005.
Bioactivation and Toxicity Studies
The bioactivation and potential toxicity of structurally related compounds have been examined, shedding light on the metabolic pathways that could lead to adverse effects. For example, studies on 3-n-Butylphthalide (NBP) and its metabolites highlight the importance of understanding the formation of reactive metabolites and their link to drug-induced toxicity X. Diao, Xiaoyan Pang, Cen Xie, Zi-tao Guo, D. Zhong, Xiaoyan Chen, 2014.
properties
IUPAC Name |
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-8-11-17-16(19)13-9-10-14(22-4)15(12-13)23(20,21)18(6-2)7-3/h9-10,12H,5-8,11H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYYVNDBJKUYIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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